N-[4-(TERT-BUTYLSULFAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

PDE4 inhibition Steric effects Selectivity

This compound addresses a critical gap in the PDE4 inhibitor SAR landscape. The sterically demanding tert-butylsulfamoyl substituent, absent from all literature-described LASSBio analogues, is predicted to reorient the molecule within the PDE4 active site (shifting isoform selectivity) and to enhance metabolic resistance by shielding the sulfonamide nitrogen from oxidative N-dealkylation. Procure this probe to map structure-selectivity relationships across PDE4A, PDE4B, and PDE4D, to test steric-shielding hypotheses in microsomal stability assays, and to extend the lipophilicity range (cLogP ~2.8) for lung-to-plasma partitioning studies in rodent models of allergic airway inflammation.

Molecular Formula C18H20N2O5S
Molecular Weight 376.4 g/mol
Cat. No. B3446067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(TERT-BUTYLSULFAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Molecular FormulaC18H20N2O5S
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3
InChIInChI=1S/C18H20N2O5S/c1-18(2,3)20-26(22,23)14-7-5-13(6-8-14)19-17(21)12-4-9-15-16(10-12)25-11-24-15/h4-10,20H,11H2,1-3H3,(H,19,21)
InChIKeyGCQMRNZCGSMULP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Tert-Butylsulfamoyl)phenyl]-2H-1,3-benzodioxole-5-carboxamide: Core Structural Identity and Class Context for Targeted Procurement


N-[4-(tert-butylsulfamoyl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic small molecule belonging to the benzodioxole sulfonamide class. Its structure features a 1,3-benzodioxole-5-carboxamide core conjugated to a phenyl ring bearing a sterically bulky tert-butylsulfamoyl substituent . The compound is closely related to the LASSBio-448 family of phosphodiesterase 4 (PDE4) inhibitors, which also combine a benzodioxole motif with an N-phenylsulfonamide group, but diverge critically in the nature of the sulfonamide nitrogen substituent [1]. Its molecular formula is C18H20N2O5S (estimated MW ~376.4 g/mol), and it is commercially available exclusively for research use from select specialty chemical suppliers. No clinical or in‑vivo toxicology data have been reported for this specific analogue.

Why Closely Related Benzodioxole Sulfonamides Cannot Be Interchanged with N-[4-(tert-Butylsulfamoyl)phenyl]-2H-1,3-benzodioxole-5-carboxamide


Generic substitution among benzodioxole sulfonamides is contraindicated because the sulfonamide nitrogen substituent is a primary driver of PDE4 isoform selectivity, cellular permeability, and metabolic stability. The LASSBio-448 series demonstrates that even minor changes to the sulfonamide moiety (e.g., N‑methylation, introduction of a hydrazone) profoundly alter the PDE4A/PDE4D inhibitory index and in‑vivo anti‑inflammatory efficacy [1]. The target compound incorporates a sterically demanding tert‑butyl group that is absent from all literature‑described LASSBio analogues. This bulk is predicted to reorient the molecule within the PDE4 active site, possibly shifting selectivity toward or away from specific isoforms, and to enhance metabolic resistance by shielding the sulfonamide nitrogen from oxidative N‑dealkylation—a known clearance pathway for this class [2]. Consequently, any unqualified replacement with a des‑tert‑butyl or differently substituted analogue risks compromising both target‑engagement and pharmacokinetic profiles.

Quantitative Evidence Guide: N-[4-(tert-Butylsulfamoyl)phenyl]-2H-1,3-benzodioxole-5-carboxamide vs. Closest Analogues


Steric Bulk and Predicted PDE4 Isoform Selectivity vs. LASSBio-448 (Unsubstituted Sulfonamide)

The target compound replaces the primary sulfonamide –NH₂ of LASSBio‑448 (6a) with a tert‑butyl group. Docking studies with LASSBio‑448 show that the sulfonamide moiety forms hydrogen bonds with Gln369 and Asn395 in PDE4A, while the phenyl ring occupies a lipophilic pocket near Ile336 [1]. The tert‑butyl substituent is predicted to fill a sub‑pocket adjacent to Phe372 that is unoccupied by LASSBio‑448, potentially enhancing binding affinity for PDE4A and PDE4D while reducing affinity for PDE4B, where this region is sterically restricted. No direct experimental IC₅₀ data are available for the target compound; this inference is based on published SAR for the LASSBio series.

PDE4 inhibition Steric effects Selectivity

Metabolic Stability Advantage Inferred from tert-Butyl Protection Against N-Dealkylation

LASSBio‑448 undergoes extensive hepatic metabolism via O‑demethylation of the benzodioxole ring and N‑dealkylation of the sulfonamide nitrogen. The major metabolite M2 (3,4‑dihydroxyphenyl‑LASSBio‑448) accounts for >30% of the total metabolic turnover in rat liver microsomes [1]. A tert‑butyl group on the sulfonamide nitrogen, as present in the target compound, is known to sterically hinder cytochrome P450‑mediated N‑dealkylation in related sulfonamide chemotypes [2]. While direct microsomal stability data for the target compound are lacking, class‑level structure‑metabolism relationships predict a substantially prolonged half‑life compared to LASSBio‑448 (RLM t₁/₂ = 22 min).

Metabolic stability N-dealkylation Hepatic clearance

Predicted Physicochemical Differentiation: Lipophilicity (cLogP) vs. LASSBio-448 and LASSBio-1632

The calculated logP of the target compound is estimated at 2.8, significantly higher than that of LASSBio‑448 (cLogP = 1.2) and the sulfonyl hydrazone analogue LASSBio‑1632 (cLogP = 1.8) [1]. This increase is driven entirely by the tert‑butyl group. Elevated lipophilicity within the range of 1.5–3.0 is associated with enhanced passive membrane permeability in Caco‑2 assays for benzodioxole sulfonamides, but also with potentially increased plasma protein binding. The optimal balance for PDE4‑targeted lung delivery remains to be empirically determined.

Lipophilicity cLogP Permeability

Absence of Emetogenic Liability Signal: A Potential Differentiator from Rolipram

Rolipram, a first‑generation PDE4 inhibitor, produces dose‑limiting nausea and emesis due to high brain penetration and PDE4B engagement. LASSBio‑448 was shown to be devoid of emetogenic effects in the xylazine/ketamine‑induced anesthesia test in mice at an oral dose of 100 mg/kg, unlike rolipram which significantly prolonged anesthesia duration at 10 mg/kg [1]. While the target compound has not been tested in this assay, its structural divergence from rolipram (benzodioxole core, tert‑butylsulfamoyl substitution) places it closer to LASSBio‑448 than to rolipram. If the emesis‑sparing property is conserved, this would be a critical advantage for chronic dosing in inflammatory disease models.

Emesis CNS penetration Therapeutic window

Optimal Research Application Scenarios for N-[4-(tert-Butylsulfamoyl)phenyl]-2H-1,3-benzodioxole-5-carboxamide Based on Established Evidence


Preclinical PDE4 Inhibitor Development with Isoform-Selectivity Requirements

The tert‑butylsulfamoyl substituent is predicted to confer a PDE4 isoform selectivity profile distinct from that of LASSBio‑448. Research groups seeking to map structure‑selectivity relationships across PDE4A, PDE4B, and PDE4D should procure this compound as part of a focused chemical library that systematically varies sulfonamide N‑substitution. The compound fills a critical gap between unsubstituted sulfonamides (LASSBio‑448) and N‑methylsulfonamide derivatives, enabling pharmacophore refinement for asthma and COPD drug discovery [1].

Metabolic Stability Optimization in Benzodioxole Sulfonamide Series

Given the known N‑dealkylation liability of LASSBio‑448 in rat liver microsomes, the tert‑butyl analogue is a logical probe for testing the hypothesis that steric shielding of the sulfonamide nitrogen reduces first‑pass metabolism. Comparative microsomal stability experiments (target compound vs. LASSBio‑448 vs. LASSBio‑1632) can quantify the metabolic advantage, guiding the selection of lead candidates for in‑vivo pharmacokinetic studies [2].

Probing the Role of Lipophilicity in PDE4 Inhibitor Tissue Distribution

With a cLogP of approximately 2.8, this compound extends the lipophilicity range of the LASSBio series. It can be used alongside LASSBio‑448 (cLogP 1.2) and LASSBio‑1632 (cLogP 1.8) to systematically investigate the relationship between logD and lung‑to‑plasma concentration ratios in rodent models of allergic airway inflammation. Such data are essential for selecting candidates with optimal pulmonary targeting [1].

Chemical Tool for Dissecting PDE4B‑Mediated Emesis from Anti‑Inflammatory Efficacy

If further testing confirms that the target compound retains the emesis‑sparing profile of LASSBio‑448 while potentially altering PDE4B engagement, it could serve as a valuable chemical tool for dissociating the anti‑inflammatory effects of PDE4 inhibition from the central nervous system side effects that have historically limited this target class [1].

Quote Request

Request a Quote for N-[4-(TERT-BUTYLSULFAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.